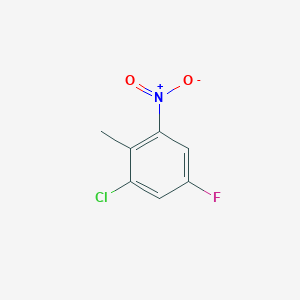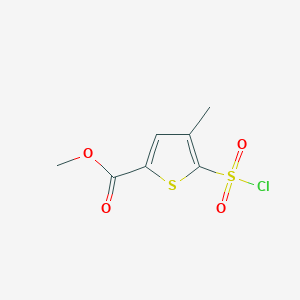
2-Chloro-4-fluoro-6-nitrotoluene
Übersicht
Beschreibung
“2-Chloro-4-fluoro-6-nitrotoluene” is a chemical compound with the molecular weight of 189.57 . It is also known by other names such as “3-Chloro-5-fluoro-2-methylnitrobenzene” and "1-Chloro-5-fluoro-2-methyl-3-nitrobenzene" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-fluoro-6-nitrotoluene” consists of a benzene ring with chlorine, fluorine, and a nitro group attached to it . The InChI code for this compound is 1S/C7H5ClFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-4-fluoro-6-nitrotoluene” are not available, related compounds such as “2-Fluoro-6-nitrotoluene” undergo reduction in the presence of stannous chloride, followed by benzoylation .
Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-6-nitrotoluene” is a solid compound . It has a boiling point of 37-39°C . Unfortunately, other physical and chemical properties like melting point, density, and solubility are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research involving 2-chloro-4-fluoro-6-nitrotoluene often focuses on its chemical interactions and potential applications in various fields. For instance, the study of temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including chloro and fluoro substituted nitrotoluenes, has provided insights into the molecular interactions of these compounds. These studies involve techniques like electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS), revealing the energies of electron attachment and the formation of long-lived negative ions (NIs) (Asfandiarov et al., 2007).
Synthesis and Chemical Transformations
The synthesis and transformation of compounds related to 2-chloro-4-fluoro-6-nitrotoluene are critical for the development of medical intermediates and other chemical applications. For example, the preparation of 2-bromo-6-fluorotoluene from related nitrotoluene compounds through various chemical reactions demonstrates the versatility of these compounds in synthetic chemistry, highlighting their importance in the production of intermediates for further chemical synthesis (Jiang-he, 2010).
Environmental and Safety Applications
Studies on the thermal decomposition of nitrotoluenes, including 2-nitrotoluene, provide valuable information on the safety and environmental impact of these compounds. Understanding the decomposition mechanisms and the effects of additives on these processes is crucial for handling and disposing of these chemicals safely. Such research contributes to improving safety protocols in industrial settings where nitrotoluenes are used or produced (Zhu et al., 2017).
Advanced Material Development
The exploration of 2-chloro-4-fluoro-6-nitrotoluene in the development of advanced materials, such as fluorescent probes for nitroaromatic compounds, showcases its potential in creating sensitive and selective detection systems. These applications are particularly relevant in security and environmental monitoring, where rapid and accurate detection of hazardous materials is essential (Gou et al., 2019).
Catalysis and Green Chemistry
The use of solid acid catalysts for nitration reactions involving fluorotoluenes represents an advancement in green chemistry, offering a more environmentally friendly alternative to traditional nitration processes. Research in this area focuses on the regioselective nitration of fluorotoluenes under mild conditions, highlighting the efficiency and sustainability of these catalytic methods (Maurya et al., 2003).
Safety And Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXKAQJFDVCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378649 | |
| Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-6-nitrotoluene | |
CAS RN |
502496-35-7 | |
| Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoro-6-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)

![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)








